molecular formula C15H17N B13600484 3-(Naphthalen-2-yl)piperidine

3-(Naphthalen-2-yl)piperidine

Cat. No.: B13600484
M. Wt: 211.30 g/mol
InChI Key: RMQRQMWJDMVVGD-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)piperidine is a chemical compound that features a piperidine ring substituted with a naphthalene group at the second position. Piperidine is a six-membered heterocyclic amine, while naphthalene is a polycyclic aromatic hydrocarbon. The combination of these two structures imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)piperidine typically involves the reaction of naphthalene derivatives with piperidine under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated naphthalene compound reacts with piperidine in the presence of a base. The reaction can be carried out in solvents such as ethanol or acetonitrile at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or nickel can be employed to accelerate the reaction. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to reduce any unsaturated bonds or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthalen-2-yl ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperidine or naphthalene rings .

Mechanism of Action

The mechanism of action of 3-(Naphthalen-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

3-naphthalen-2-ylpiperidine

InChI

InChI=1S/C15H17N/c1-2-5-13-10-14(8-7-12(13)4-1)15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2

InChI Key

RMQRQMWJDMVVGD-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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